molecular formula C10H9NO9S3 B091030 8-Aminonaphthalene-1,3,5-trisulfonic acid CAS No. 17894-99-4

8-Aminonaphthalene-1,3,5-trisulfonic acid

Cat. No. B091030
CAS RN: 17894-99-4
M. Wt: 383.4 g/mol
InChI Key: RQVVDWMOCSOAJS-UHFFFAOYSA-N
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Description

8-Aminonaphthalene-1,3,5-trisulfonic acid is a polyanionic dye . It is often coupled with the cationic quencher DPX for membrane fusion or permeability assays, including complement-mediated immune lysis . The fluorescence of this compound has been shown to be effectively quenched by Thallium and Cesium ions . It is also utilized as a neuronal tracer .


Molecular Structure Analysis

The empirical formula of 8-Aminonaphthalene-1,3,5-trisulfonic acid is C10H7NNa2O9S3 . Its molecular weight is 427.34 . The SMILES string representation is [Na+].[Na+].Nc1cc(cc2cc(cc(c12)S([O-])(=O)=O)S([O-])(=O)=O)S(O)(=O)=O .


Physical And Chemical Properties Analysis

The molecular weight of 8-Aminonaphthalene-1,3,5-trisulfonic acid is 383.4 . It has an XLogP3 of -1.3, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 10, and a rotatable bond count of 3 .

Scientific Research Applications

  • Capillary Electrophoresis of Oligosaccharides : It has been used to study the migration time correlation of oligosaccharides derived from several glycans in capillary zone electrophoresis. The study found a linear correlation between the relative migration time of derivative homologues and their degree of polymerization (Xia Qichang, 1999).

  • Spectroscopy Detection of Chemicals : In spectroscopy, it was used to develop a new method for the detection of triclosan in hygiene products. This method proved to be cheap and rapid (Olexander I. Kysliak & N. Smyk, 2010).

  • Electrophoresis of Malto-Oligosaccharides : The electrophoretic mobility and separation behavior of malto-oligosaccharides labeled with 8-Aminonaphthalene-1,3,6-trisulfonic acid were investigated using capillary zone electrophoresis. This allowed for the study of the relationship between electrophoretic mobility and molecular size of the homologues (C. Chiesa & C. Horváth, 1993).

  • Study of Synthetic Transmembrane Pores : In a study on synthetic transmembrane pores, 8-Aminonaphthalene-1,3,6-trisulfonic acid was used to investigate ion transport and complexation within supramolecular synthetic pores. This was crucial for understanding the mechanisms of pore formation and potential applications in binding and catalysis (G. Das & S. Matile, 2002).

  • Electrophoresis in Pesticide Analysis : It was evaluated as a fluorescent tag in the precolumn derivatization of chiral phenoxy acid herbicides and pyrethroid insecticides, followed by their enantioseparation by capillary electrophoresis (A. Karcher & Z. El Rassi, 2000).

  • Electrodegradation of Naphthalenic Amines : The compound was studied in the electrodegradation process, highlighting the influence of the substituent groups, anode material, and electrolyte on the degradation products and kinetics. This study provided insights into the environmental remediation of naphthalenic amine pollutants (A.S. Rodrigues et al., 2018).

  • Catalysis in Organic Synthesis : It has been used to functionalize magnetic nanoparticles, serving as a catalyst in the synthesis of polysubstituted pyrrolidinones. The catalyst displayed high activity and could be reused multiple times (R. Ghorbani‐Vaghei et al., 2017).

  • Analyzing Polysaccharide Oxidation : In carbohydrate research, it was employed in the analysis of polysaccharide oxidation products, allowing systematic analysis via fluorescence and mass spectrometry (R. Ovalle et al., 2001).

  • Fluorescent Film for Metal Ion Detection : A fluorescent film based on 8-Aminonaphthalene-1,3,6-trisulfonate/layered double hydroxide composite was synthesized for the selective detection of Mg2+ ions. This film showed a good fluorescence response and selectivity for Mg2+ ions, demonstrating potential for use in chemical sensing applications (Lan Jin et al., 2012).

  • Analysis of N-Glycans in Glycobiology : The compound was also used in the analysis of N-glycans labeled with it by matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry. This method provided a way to analyze glycans in a fast and efficient manner (J. Lemoine et al., 2000).

Safety And Hazards

The safety data sheets indicate that 8-Aminonaphthalene-1,3,5-trisulfonic acid may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

8-aminonaphthalene-1,3,5-trisulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO9S3/c11-7-1-2-8(22(15,16)17)6-3-5(21(12,13)14)4-9(10(6)7)23(18,19)20/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVVDWMOCSOAJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(C=C(C2=C1N)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170618
Record name 8-Aminonaphthalene-1,3,5-trisulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Aminonaphthalene-1,3,5-trisulfonic acid

CAS RN

17894-99-4
Record name 8-Amino-1,3,5-naphthalenetrisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17894-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Aminonaphthalene-1,3,5-trisulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017894994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Aminonaphthalene-1,3,5-trisulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-aminonaphthalene-1,3,5-trisulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.019
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 8-Aminonaphthalene-1,3,5-trisulfonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Green, RAJ Tinson, JHJ Betts, M Piras, A Pelut… - Bioorganic & Medicinal …, 2023 - Elsevier
Osteoarthritis is a chronic degenerative joint disease affecting millions of people worldwide, with no disease-modifying drugs currently available to treat the disease. Tissue inhibitor of …
Number of citations: 1 www.sciencedirect.com
T Janas, T Janas, M Yarus - Rna, 2004 - rnajournal.cshlp.org
We have incorporated an RNA binding site for the biological amino acid tryptophan within an RNA complex with affinity for phospholipid bilayer membranes. The resulting RNA (9:10 …
Number of citations: 54 rnajournal.cshlp.org
F Manetti, V Cappello, M Botta, F Corelli… - Bioorganic & medicinal …, 1998 - Elsevier
The design, synthesis, and biological evaluation of a series of pyrrole and pyrazole congeners 2 of suramin, directed toward the development and identification of new ligands that …
Number of citations: 40 www.sciencedirect.com
H Ullmann, S Meis, D Hongwiset… - Journal of medicinal …, 2005 - ACS Publications
Selective and potent P2Y 11 receptor antagonists have yet to be developed, thus impeding an evaluation of this G protein-coupled receptor mainly expressed on immune cells. Taking …
Number of citations: 112 pubs.acs.org
JA Saba - 2004 - mspace.lib.umanitoba.ca
3.2. 1 Materials 3.2. 2 Preparation of PMP derivatives 3.2. 3 Preparation of ANTS derivatives ovalbumin 3.2. 5 FACE profiling 3.2. 6 On-tine HPLC/ESI-MS 3.3 RESULTS …
Number of citations: 5 mspace.lib.umanitoba.ca

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